Boc-3-Fluor-D-Phenylalanin

Übersicht

Beschreibung

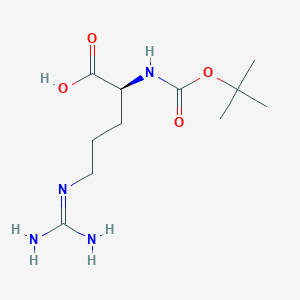

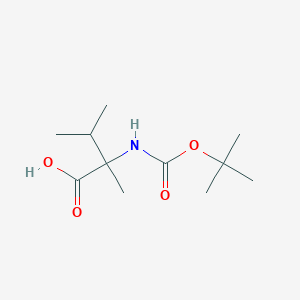

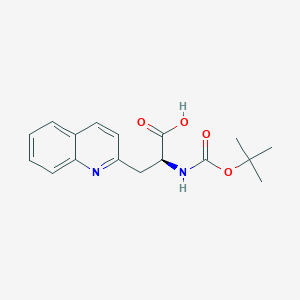

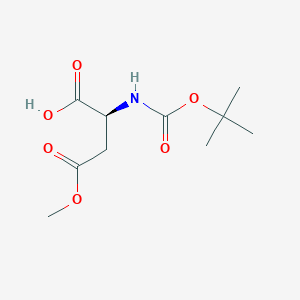

Boc-3-fluoro-D-phenylalanine is a chemical compound with the molecular formula C14H18FNO4 . It is an off-white crystalline powder . The compound has a molecular weight of 283.30 . It is also known by other names such as Boc-D-Phe (3-F)-OH and Boc-m-Fluoro-D-Phe-OH .

Synthesis Analysis

The synthesis of Boc-3-fluoro-D-phenylalanine involves various methods. One approach involves the reductive amination of 3-fluoro-3-phenylpyruvic acid . Another method reported by Okuda et al. involves Boc-protection of the amine group in 116 followed by the protection of the primary hydroxy group .

Molecular Structure Analysis

The molecular structure of Boc-3-fluoro-D-phenylalanine consists of 14 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The InChI key is FPCCREICRYPTTL-LLVKDONJSA-N .

Physical And Chemical Properties Analysis

Boc-3-fluoro-D-phenylalanine has a melting point of 75-80°C . Its density is estimated to be 1.1918 . The compound is stored at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Fluorierte Phenylalanine, einschließlich Boc-3-Fluor-D-Phenylalanin, haben beträchtliche industrielle und pharmazeutische Anwendungen gefunden . Sie wurden zu wichtigen Bestandteilen als potentielle Enzyminhibitoren sowie als therapeutische Mittel entwickelt .

Topographie-Bildgebung von Tumörokosystemen

Die Verbindung wurde bei der Topographie-Bildgebung von Tumörokosystemen mit der Positronen-Emissions-Tomographie (PET) eingesetzt .

Verbesserung der katabolischen Stabilität von Proteinen

Die Einarbeitung von fluorierten aromatischen Aminosäuren in Proteine erhöht deren katabolische Stabilität, insbesondere bei therapeutischen Proteinen und Peptid-basierten Impfstoffen .

Modulation der Eigenschaften von Bioaktiven

Der Austausch von Wasserstoff durch Fluor in Phenylalanin kann die Säure, Basizität, Hydrophobizität, Geometrie, Konformation, Reaktivität und darüber hinaus die Bioverfügbarkeit des Analogs verändern .

Einfluss auf Proteinfaltung und Interaktionen

Fluorierte Aminosäuren modulieren die Eigenschaften von Peptiden und Proteinen und beeinflussen Aspekte wie Proteinfaltung, Protein-Protein-Interaktionen, ribosomale Translation, Lipophilie, Säure/Basizität, optimaler pH-Wert, Stabilität, thermische Stabilität und therapeutische Eigenschaften .

Modulation der metabolischen Eigenschaften

Fluorierte Aminosäuren, einschließlich this compound, können die metabolischen Eigenschaften der Membranpermeabilität und Reaktivität modulieren .

Industrielle Anwendungen

This compound wird als pharmazeutisches Zwischenprodukt verwendet , was seine Bedeutung bei der Herstellung verschiedener pharmazeutischer Produkte unterstreicht.

Forschung und Entwicklung

Aufgrund seiner einzigartigen Eigenschaften ist this compound Gegenstand laufender Forschung im Bereich der organischen Chemie, insbesondere bei der Synthese fluorierter organischer Moleküle für die Arzneimittelentwicklung .

Safety and Hazards

Wirkmechanismus

Target of Action

Boc-3-fluoro-D-phenylalanine, also known as Boc-D-Phe(3-F)-OH, is a derivative of phenylalanine . It has been found to have considerable industrial and pharmaceutical applications . The primary targets of this compound are proteins, specifically enzymes . The compound plays an important role as potential enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This compound interacts with its targets, i.e., enzymes, and inhibits their action . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in .

Biochemical Pathways

It’s known that fluorinated amino acids like this compound can influence aspects such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can improve the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of Boc-3-fluoro-D-phenylalanine’s action include increased catabolic stability especially in therapeutic proteins and peptide-based vaccines . It also influences the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Action Environment

The environment can influence the action, efficacy, and stability of Boc-3-fluoro-D-phenylalanine. It’s worth noting that the compound should be stored at 2-8 °C .

Biochemische Analyse

Biochemical Properties

Boc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been found to influence aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Cellular Effects

Boc-3-fluoro-D-phenylalanine exerts effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Boc-3-fluoro-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The high electronegativity of the fluorine leads to low polarizability and a strong covalent bond to carbon , which can influence the activity of enzymes and other proteins.

Metabolic Pathways

Boc-3-fluoro-D-phenylalanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and interactions are complex and depend on the specific biological context.

Eigenschaften

IUPAC Name |

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427300 | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114873-11-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)